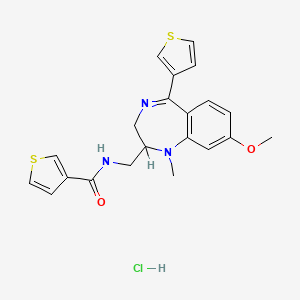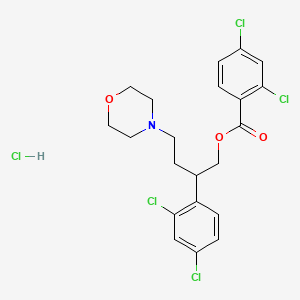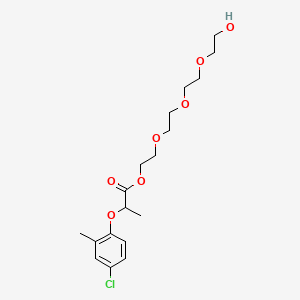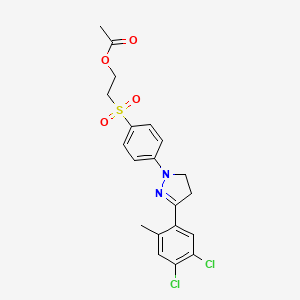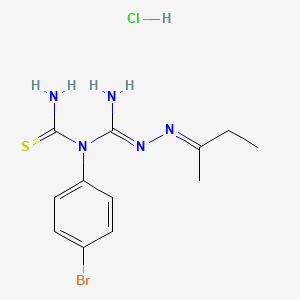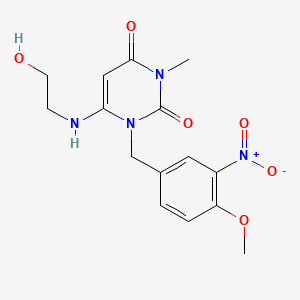
beta-D-Xylopyranoside, 4-((4-methoxyphenyl)methyl)phenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Xylopyranoside, 4-((4-methoxyphenyl)methyl)phenyl: is a chemical compound that belongs to the class of beta-D-xylopyranosides These compounds are derivatives of D-xylose, a sugar commonly found in the hemicellulose of plant cell walls
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-xylopyranoside, 4-((4-methoxyphenyl)methyl)phenyl typically involves the glycosylation of a suitable acceptor with a protected D-xylose donor. The reaction conditions often include the use of a Lewis acid catalyst such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate. The reaction is carried out in an anhydrous solvent like dichloromethane or acetonitrile at low temperatures to ensure high stereoselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which offer high specificity and efficiency. The enzymes catalyze the transfer of the xylose moiety from a nucleotide sugar donor to the acceptor molecule, forming the desired beta-D-xylopyranoside linkage.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the aromatic rings, potentially converting them into cyclohexane derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic rings.
Applications De Recherche Scientifique
Chemistry: Beta-D-xylopyranoside, 4-((4-methoxyphenyl)methyl)phenyl is used as a building block in the synthesis of more complex molecules, including glycosides and oligosaccharides. It serves as a model compound for studying glycosylation reactions and mechanisms.
Biology: In biological research, this compound is used to study the role of xylose-containing glycoconjugates in cellular processes. It can act as a substrate for glycosidases, helping to elucidate enzyme specificity and activity.
Medicine: The compound has potential applications in drug development, particularly in designing inhibitors for glycosidases and glycosyltransferases. These enzymes are involved in various diseases, including cancer and lysosomal storage disorders.
Industry: In the industrial sector, this compound can be used in the production of surfactants and emulsifiers. Its unique structure allows for the creation of compounds with specific properties for use in cosmetics, pharmaceuticals, and food products.
Mécanisme D'action
The mechanism of action of beta-D-xylopyranoside, 4-((4-methoxyphenyl)methyl)phenyl involves its interaction with glycosidases and glycosyltransferases. The compound can act as a competitive inhibitor, binding to the active site of these enzymes and preventing the hydrolysis or transfer of glycosyl groups. This inhibition can modulate various biological pathways, including those involved in cell signaling, metabolism, and immune response.
Comparaison Avec Des Composés Similaires
Methyl beta-D-xylopyranoside: A simpler derivative of D-xylose with a single methyl group.
4-Methylumbelliferyl-beta-D-xylopyranoside: A fluorescent substrate used in enzymatic assays.
Phenyl beta-D-xylopyranoside: Another aromatic derivative of D-xylose with a phenyl group.
Uniqueness: Beta-D-xylopyranoside, 4-((4-methoxyphenyl)methyl)phenyl is unique due to its dual aromatic rings and methoxy group, which confer specific chemical and biological properties. This structure allows for diverse applications in research and industry, making it a valuable compound for various scientific endeavors.
Propriétés
Numéro CAS |
147029-86-5 |
|---|---|
Formule moléculaire |
C19H22O6 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-[4-[(4-methoxyphenyl)methyl]phenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H22O6/c1-23-14-6-2-12(3-7-14)10-13-4-8-15(9-5-13)25-19-18(22)17(21)16(20)11-24-19/h2-9,16-22H,10-11H2,1H3/t16-,17+,18-,19+/m1/s1 |
Clé InChI |
LSMAWUMLGXPQEL-HCXYKTFWSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O |
SMILES canonique |
COC1=CC=C(C=C1)CC2=CC=C(C=C2)OC3C(C(C(CO3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)



